6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. The molecule is substituted with fluorine at position 6 and two 4-methylphenyl groups at positions 1 and 2. This structural configuration confers unique physicochemical properties, including a molecular weight of 381.45 g/mol, logP of 6.58 (indicative of high lipophilicity), and a polar surface area of 22.71 Ų .
Properties
IUPAC Name |
6-fluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-6-10-17(11-7-15)22-20-14-26-23-19(4-3-5-21(23)25)24(20)28(27-22)18-12-8-16(2)9-13-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZNTEVKZUKCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce partially or fully reduced pyrazoloquinoline compounds.
Scientific Research Applications
6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative featuring a unique fused ring structure, with a fluorine atom at the 6-position and two para-methylphenyl substituents at the 1 and 3 positions. It has a molecular formula of and a molecular weight of approximately 371.39 g/mol. The compound's planar structure contributes to its potential biological activity through effective π-π stacking interactions in crystalline forms.
Chemical Properties and Reactivity
The chemical reactivity of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is attributed to its functional groups. The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions, and the aromatic rings can undergo electrophilic aromatic substitution, allowing for further derivatization.
Synthesis
The synthesis of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions that ensure high yields and purity of the target compound.
Applications in Medicinal Chemistry
6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new therapeutics targeting diseases linked to SGK-1 dysregulation, and its structural characteristics make it a candidate for research into novel antibacterial and anticancer agents.
Biological Activity
This compound has demonstrated significant biological activities, particularly in modulating protein kinase activity. Studies suggest that it may influence the activity of serum and glucocorticoid-regulated kinase isoform 1 (SGK-1), which is implicated in various pathological conditions including inflammatory diseases and degenerative joint disorders. Moreover, derivatives of pyrazoloquinoline compounds have been reported to exhibit antibacterial, antifungal, and anticancer properties.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets such as protein kinases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to assess these interactions quantitatively. Preliminary studies indicate that the compound may show selective inhibition towards certain kinases, which could be beneficial for targeted therapies.
Structural Similarities and Uniqueness
Several compounds share structural similarities with 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline:
- 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Contains chlorine instead of fluorine.
- 6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline: Has a different substitution pattern.
- 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Different position of the fluorine atom.
The uniqueness of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific arrangement of functional groups and its potential selectivity towards SGK-1 modulation compared to other similar compounds. This specificity may enhance its therapeutic potential while minimizing off-target effects.
Mechanism of Action
The mechanism of action of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The fluorine atom and the phenyl groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Anti-Inflammatory Activity and Substituent Effects
The anti-inflammatory activity of pyrazolo[4,3-c]quinolines is highly dependent on substituent patterns. Key analogs and their biological activities include:
- Amino vs. Methylphenyl Substituents: Derivatives with primary amino groups (e.g., 2i, 2m) exhibit submicromolar IC₅₀ values in NO inhibition assays, attributed to enhanced hydrogen-bonding interactions with enzymatic targets .
- Halogen Effects: Fluorine at position 6 may enhance bioavailability and binding affinity via electronegative effects, similar to chloro-substituted analogs like 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline .
Physicochemical and Structural Comparisons
- Lipophilicity : The target compound’s high logP (6.58) suggests superior membrane permeability compared to ethoxy- or methoxy-substituted analogs (e.g., 8-ethoxy-3-(4-fluorophenyl), logP ~4.12) .
Biological Activity
6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure, characterized by a fused pyrazole and quinoline moiety with a fluorine atom at the 6-position and two para-methylphenyl substituents at the 1 and 3 positions, has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
- Molecular Formula : C24H18FN3
- Molecular Weight : Approximately 371.39 g/mol
- Structural Features : The compound exhibits a planar structure conducive to π-π stacking interactions, enhancing its biological activity through effective binding to molecular targets.
The biological activity of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its interaction with protein kinases. Notably, it modulates the activity of serum and glucocorticoid-regulated kinase isoform 1 (SGK-1), which is involved in various pathological conditions such as inflammatory diseases and degenerative disorders. The presence of the fluorine atom increases electrophilicity, facilitating nucleophilic substitution reactions that are crucial for its activity .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoloquinoline, including 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit significant anti-inflammatory properties. For instance:
- Inhibition of Nitric Oxide Production : The compound has demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a standard model for assessing anti-inflammatory effects. The inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties:
- Cell Line Studies : In vitro studies have shown that related pyrazoloquinolines exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cell lines .
Comparative Analysis with Related Compounds
To understand the unique biological activity of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | C22H12ClF2N3 | Contains chlorine instead of fluorine |
| 6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline | C23H15F2N3 | Different substitution pattern |
| 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | C16H9F2N3 | Different position of the fluorine atom |
The specificity of 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline towards SGK-1 modulation may enhance its therapeutic potential while minimizing off-target effects compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazoloquinolines:
- A study focusing on various pyrazolo[4,3-c]quinoline derivatives reported significant anti-inflammatory effects linked to their ability to inhibit NO production in RAW 264.7 cells. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory agents like 1400 W .
- Another investigation into the anticancer properties revealed that certain derivatives could inhibit topoisomerase IIa significantly and disrupt microtubule assembly in cancer cell lines .
Q & A
Q. How can synthetic routes for 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline be optimized for reproducibility and yield?
Methodological Answer:
- Stepwise synthesis : Begin with condensation of substituted phenylhydrazines and fluorinated quinoline precursors under reflux (toluene, 110°C), followed by cyclization using POCl₃ as a catalyst (60–80°C, 6–8 hours) .
- Yield optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purity control : Purify via column chromatography (gradient elution) and validate purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substituent positions (e.g., fluoro and methyl groups at C6 and C4-methylphenyl). Compare shifts with analogous pyrazoloquinolines .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (expected m/z ~425.18 for C₂₆H₂₁FN₃) to verify molecular formula .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the fused pyrazoloquinoline core .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with controls like doxorubicin .
- Enzyme inhibition : Screen against COX-2 or kinases (e.g., EGFR) via fluorometric assays. Report inhibition at 10 µM and calculate Ki values .
- Dose-response curves : Use GraphPad Prism for nonlinear regression analysis (log[inhibitor] vs. normalized response) .
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting fluorine vs. other halogens in the pyrazoloquinoline core?
Methodological Answer:
- Electrophilic substitution : Fluorine’s electronegativity directs regioselectivity during cyclization. Compare with chloro derivatives using DFT calculations (B3LYP/6-31G*) to map charge distribution .
- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediates in fluorination (e.g., KF/18-crown-6 vs. Cl⁻/AlCl₃ systems) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
Methodological Answer:
- Substituent modulation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets. Test via molecular docking (AutoDock Vina) against COX-2 .
- Data-driven SAR : Compile IC₅₀ values from analogs (e.g., 8-methoxy or 3-bromo variants) into heatmaps to identify critical substituents .
Q. What computational methods validate experimental data for structural and electronic properties?
Methodological Answer:
- DFT simulations : Optimize geometry at the ωB97X-D/cc-pVDZ level. Compare calculated NMR chemical shifts (GIAO method) with experimental data .
- Molecular dynamics : Simulate ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to assess stability of fluoro-substituted analogs in kinase active sites .
Q. How can contradictory data on biological activity between studies be resolved?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (ATCC-verified) and serum-free media to minimize variability .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate IC₅₀ data from multiple sources. Adjust for batch effects (e.g., solvent purity) .
Q. What advanced techniques resolve challenges in crystallizing this compound?
Methodological Answer:
- Slow evaporation : Use mixed solvents (e.g., chloroform/methanol 2:1) at 4°C to grow diffraction-quality crystals .
- Cryo-crystallography : Resolve disorder in methylphenyl groups via data collection at 100 K (synchrotron radiation, λ = 0.7 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
